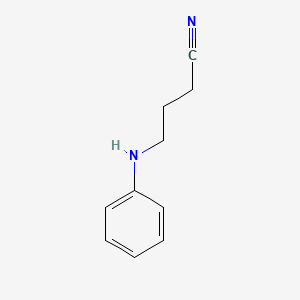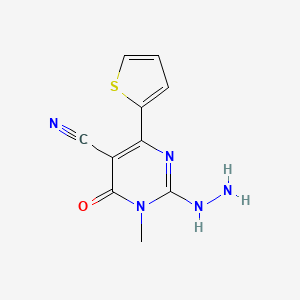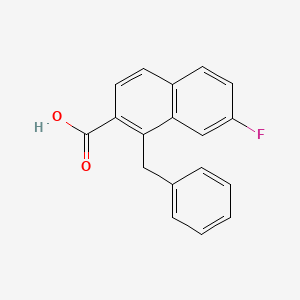
2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- is a complex organic compound with the molecular formula C18H13FO2 and a molecular weight of 280.293 g/mol . This compound is characterized by a naphthalene ring substituted with a carboxylic acid group, a fluorine atom, and a phenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of reactions such as Friedel-Crafts acylation, halogenation, and carboxylation. The reaction conditions may vary, but common reagents include aluminum chloride (AlCl3) for acylation and fluorine sources for halogenation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological targets and pathways.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)- include:
2-Naphthalenecarboxylic acid: Lacks the fluorine and phenylmethyl groups, making it less reactive.
7-Fluoro-2-naphthoic acid: Similar structure but without the phenylmethyl group, affecting its chemical properties.
1-(Phenylmethyl)-2-naphthoic acid: Similar but lacks the fluorine atom, impacting its stability and reactivity
These comparisons highlight the unique combination of substituents in 2-Naphthalenecarboxylicacid, 7-fluoro-1-(phenylmethyl)-, which contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
3109-49-7 |
|---|---|
Molecular Formula |
C18H13FO2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-benzyl-7-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13FO2/c19-14-8-6-13-7-9-15(18(20)21)17(16(13)11-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21) |
InChI Key |
VGBKMOBYHDGDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC3=C2C=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


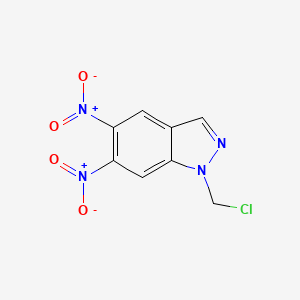

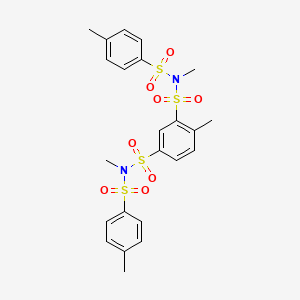
![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)

![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
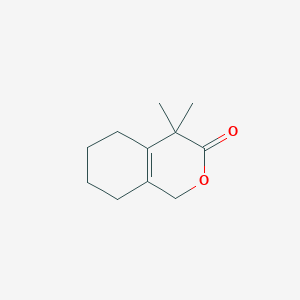
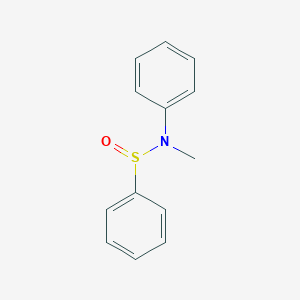

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
